molecular formula C21H26N4 B2698872 3,5-Dimethyl-1-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine CAS No. 890612-51-8

3,5-Dimethyl-1-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine

Cat. No.: B2698872
CAS No.: 890612-51-8
M. Wt: 334.467
InChI Key: KANMRAOPCDEPFF-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, substituted with a 3,5-dimethylpiperidin-1-yl group, a 5-methyl group, and a 4-methylphenyl group.

Mechanism of Action

Preparation Methods

The synthesis of 3,5-Dimethyl-1-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine typically involves multistep organic reactions. One common method involves the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

3,5-Dimethyl-1-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

3,5-Dimethyl-1-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

3,5-Dimethyl-1-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly its anticancer properties and enzymatic inhibitory activities.

  • Molecular Formula : C21_{21}H26_{26}N4_4
  • Molecular Weight : 334.5 g/mol
  • CAS Number : 890612-51-8

Biological Activity Overview

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its biological properties. Compounds in this class exhibit a range of activities including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine core have shown significant anticancer activity. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines including breast cancer (MDA-MB-231), lung cancer, and prostate cancer cells. Specifically, some derivatives have been shown to induce apoptosis by enhancing caspase-3 activity and causing morphological changes in treated cells at concentrations as low as 1 μM .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of microtubule assembly, leading to cell cycle arrest and subsequent apoptosis. This mechanism has been observed in several studies involving related pyrazolo compounds .

Enzymatic Inhibition

The compound also exhibits potential as an enzyme inhibitor:

  • Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines have been identified as effective inhibitors of various kinases involved in cancer progression. For example, they can inhibit cyclooxygenase (COX) enzymes which are implicated in inflammatory processes associated with cancer progression .

Case Studies

A selection of studies highlights the biological activity of related compounds:

Study Findings
Identified three potent compounds that inhibited microtubule assembly and induced apoptosis in MDA-MB-231 cells.
Discussed the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines with significant anticancer potential.
Reviewed small molecule kinase inhibitors highlighting the role of pyrazolo derivatives in targeting dysregulated kinase activity in cancers.

Properties

IUPAC Name

7-(3,5-dimethylpiperidin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4/c1-14-5-7-18(8-6-14)19-11-22-25-20(10-17(4)23-21(19)25)24-12-15(2)9-16(3)13-24/h5-8,10-11,15-16H,9,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANMRAOPCDEPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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